molecular formula C10H15NS B1418602 (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine CAS No. 1154386-60-3

(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine

Cat. No. B1418602
M. Wt: 181.3 g/mol
InChI Key: FSKABJKIEYBTLH-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine” is a compound with the chemical formula C12H15NS . It is related to 2-Thiopheneethylamine (2- (thiophen-2-yl)ethanamine), which is an aromatic amine .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular formula of “(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine” is C9H13NS and its molecular weight is 167.27 g/mol.


Chemical Reactions Analysis

Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemistry of 2-aminothiophenes, which include compounds like (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine, is a dynamic field with these compounds often found in biologically active substances. They exhibit various biological activities, including antimicrobial and antifungal properties. For instance, novel 2-aminothiophene derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant biological properties (Prasad et al., 2017).

Structural and Chemical Properties

The structural and chemical properties of thiophene derivatives are of interest in scientific research. For example, the synthesis of heterocyclic compounds like ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate reveals insights into their molecular structure and intermolecular interactions (Boughaleb et al., 2011).

Application in Synthesis of Other Compounds

These thiophene derivatives are also used in the synthesis of various other compounds. For instance, their reactions with other reagents have led to the creation of polyfunctionally substituted heterocyclic compounds, which have shown potential in antitumor and antimicrobial activities. This demonstrates the utility of these compounds in developing new pharmaceuticals and therapeutic agents (Wardkhan et al., 2008).

properties

IUPAC Name

N-(cyclopropylmethyl)-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-10(12-7-1)5-6-11-8-9-3-4-9/h1-2,7,9,11H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKABJKIEYBTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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